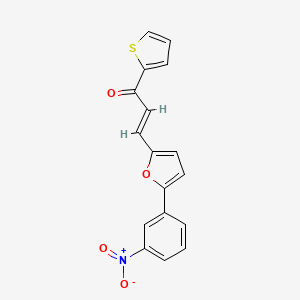
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as NITD-916, is a chemical compound that has been extensively researched for its potential as a therapeutic agent. NITD-916 belongs to the class of compounds known as diarylheptanoids, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer research, (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is important for DNA replication and cell division. In inflammation research, (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to activate the Nrf2 pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In cancer research, (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation research, (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorder research, (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to protect against oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one in lab experiments include its potent biological activity and its ability to target multiple pathways. However, the limitations of using (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one include its low solubility in water, which may affect its bioavailability, and its potential toxicity at high doses.
Future Directions
There are several future directions for the research of (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one. One direction is to investigate its potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential toxicity in vivo.
Synthesis Methods
The synthesis of (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of acetic acid and ammonium acetate to form 5-(3-nitrophenyl)furan-2-carboxaldehyde. This intermediate is then reacted with 2-acetylthiophene in the presence of potassium carbonate and acetic acid to yield (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one.
Scientific Research Applications
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has also shown that (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S/c19-15(17-5-2-10-23-17)8-6-14-7-9-16(22-14)12-3-1-4-13(11-12)18(20)21/h1-11H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQNUODVJAODDT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



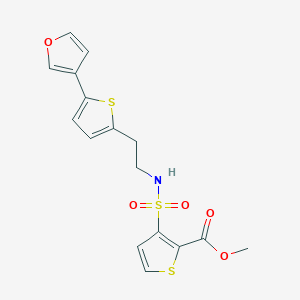
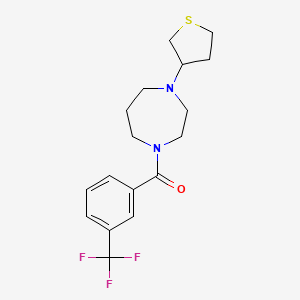
![2-Fluoro-4-[(4-fluorosulfonyloxyphenyl)methylamino]-1-methoxybenzene](/img/structure/B2900873.png)
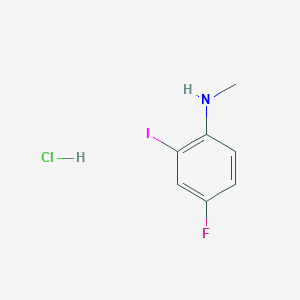

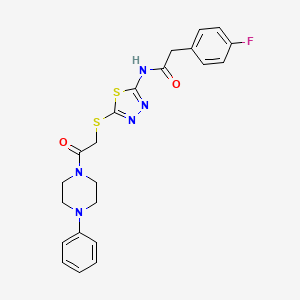
![ethyl 4-(3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2900881.png)
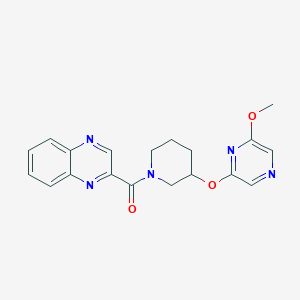



![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone](/img/structure/B2900891.png)